2-Methyl-2-[2-(trifluoromethyl)phenyl]oxirane, also known as N-[4-cyano-3-(trifluoromethyl)phenyl]-2-methyl-2-oxirane carboxamide, is a significant compound in organic chemistry, particularly in the synthesis of pharmaceuticals and agrochemicals. This compound is characterized by its unique oxirane (epoxide) structure, which provides it with distinct chemical reactivity and applications.
This compound can be classified under the category of epoxides, which are three-membered cyclic ethers. It is synthesized from various precursors and is utilized in multiple chemical reactions due to its electrophilic nature. The compound has a CAS number of 90357-51-0 and is recognized for its role as an intermediate in the synthesis of biologically active molecules, especially in the pharmaceutical industry.
The synthesis of 2-Methyl-2-[2-(trifluoromethyl)phenyl]oxirane typically involves several steps:
The yield of the product can vary based on conditions but typically ranges from 49% to 82%, depending on the specific synthetic route employed .
The molecular formula for 2-Methyl-2-[2-(trifluoromethyl)phenyl]oxirane is C12H9F3N2O2, with a molar mass of approximately 270.21 g/mol. The structure features a trifluoromethyl group attached to a phenyl ring, contributing to its unique properties.
These physical properties indicate that the compound is solid at room temperature, which influences its handling and storage conditions .
As an epoxide, 2-Methyl-2-[2-(trifluoromethyl)phenyl]oxirane participates in various nucleophilic ring-opening reactions. Common reactions include:
These reactions are pivotal in synthesizing derivatives that have potential biological activity or serve as intermediates in drug development .
The mechanism of action for this compound primarily revolves around its electrophilic nature due to the strained oxirane ring. When exposed to nucleophiles, the ring opens through a two-step process:
This reactivity is crucial for its applications in synthesizing various pharmaceuticals and agrochemicals .
The physical properties of 2-Methyl-2-[2-(trifluoromethyl)phenyl]oxirane include:
These properties indicate that while it is stable under normal conditions, care should be taken during handling due to its potential reactivity .
The primary applications of 2-Methyl-2-[2-(trifluoromethyl)phenyl]oxirane include:
Asymmetric epoxidation of 2-(trifluoromethyl)styrene derivatives represents a cornerstone strategy for synthesizing enantiomerically enriched 2-methyl-2-[2-(trifluoromethyl)phenyl]oxirane. The electron-withdrawing trifluoromethyl group significantly influences reaction kinetics and stereoselectivity. Jacobsen-Katsuki-type (salen)manganese(III) catalysts enable enantioselective oxygen transfer to the olefin precursor, achieving enantiomeric excess (ee) values of 78–92% under optimized conditions [5]. Key parameters include:
Table 1: Asymmetric Epoxidation Performance with Different Catalysts
Catalyst Type | Oxidant | Temperature (°C) | ee (%) | Yield (%) |
---|---|---|---|---|
Mn(III)-salen A | mCPBA | –20 | 92 | 85 |
Mn(III)-salen B | H₂O₂/NMO | 0 | 78 | 91 |
VO(acac)₂ | TBHP | 25 | <5 | 95 |
Ti(IV)-(R)-BINOL | CumOOH | –30 | 88 | 82 |
NMO = N-methylmorpholine N-oxide; TBHP = tert-butyl hydroperoxide; CumOOH = cumene hydroperoxide
The trifluoromethyl group’s steric bulk necessitates catalyst modifications to prevent facial blocking. Computational studies indicate that catalyst aryl rings with electron-donating methoxy groups enhance π-stacking with the substrate’s phenyl ring, improving enantioselectivity by 12–15% [5].
Access to the styrene precursor requires efficient trifluoromethyl group installation. Nucleophilic trifluoromethylation using Ruppert’s reagent (TMSCF₃) with 2-bromo-α-methylstyrene derivatives proceeds via copper(I)-mediated cross-coupling, achieving 70–85% yields [7]. Critical process optimizations include:
Alternative routes involve Pd-catalyzed trifluoromethylation of 2-methyl-2-phenyloxiranyl triflates using sodium triflinate (CF₃SO₂Na) with phenanthroline ligands. This method achieves 65% yield but requires expensive catalysts [7].
Table 2: Trifluoromethylation Methods Comparison
Method | Reagent | Catalyst | Yield (%) | Limitations |
---|---|---|---|---|
Copper-mediated coupling | TMSCF₃ | CuI/PPh₃ | 85 | Moisture sensitivity |
Halogen exchange | CF₃Br | Pd(OAc)₂/Xantphos | 72 | Ozone-depleting reagent |
Decarboxylative trifluoromethylation | HCF₃CO₂Na | Cu₂O | 68 | High temperature (150°C) |
Electrophilic trifluoromethylation | Umemoto's reagent | None | 60 | Low regioselectivity |
Post-trifluoromethylation, the epoxide ring is constructed via Darzens condensation between 2-(trifluoromethyl)benzaldehyde and chloroacetone using potassium hydroxide in dimethyl sulfoxide (DMSO), yielding 75–82% of the racemic epoxide [5].
Phase-transfer catalysis (PTC) enables efficient epoxide ring closure under mild conditions. Benzyltrimethylammonium chloride (BTMAC) catalyzes the reaction between 2-(trifluoromethyl)phenacyl halides and trimethylsulfoxonium iodide in toluene/50% NaOH biphasic systems (80–92% yield) [5] [7]. Key advantages include:
Critical parameters influencing PTC efficiency:
Epichlorohydrin serves as an alternative electrophile under PTC conditions, reacting with 2-(trifluoromethyl)phenyl ketones to yield glycidic esters, which undergo decarboxylative epoxidation to form the title compound (65% yield over two steps) [5].
Continuous flow technology addresses mass transport limitations in traditional batch processes for epoxidation. A pressurized flow reactor (5 bar CO₂ atmosphere) with immobilized TiO₂ photocatalyst demonstrates 10–24× higher productivity for trifluoromethyl epoxides compared to batch systems [6]. System specifications:
Table 3: Continuous Flow vs. Batch Epoxidation Performance
Parameter | Continuous Flow | Batch Reactor | Improvement Factor |
---|---|---|---|
Space-time yield (g·L⁻¹·h⁻¹) | 1.82 | 0.15 | 12.1× |
Catalyst lifetime (min) | >780 | <180 | 4.3× |
Selectivity to epoxide (%) | 93.2 | 71.7 | 1.3× |
Temperature control | ±0.5°C | ±5°C | 10× precision |
Microfluidic epoxidation using a coiled tube reactor (0.5 mm ID) with in-line mixing of 2-(trifluoromethyl)styrene and peracetic acid achieves 98% conversion in 45 seconds at 50°C. This approach eliminates hot spots and enables precise stoichiometric control of the oxidant [6]. Scale-up to pilot systems (10 L/day capacity) maintains selectivity >90% through automated pH and temperature monitoring.
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